In Vitro ClpP Peptidase Inhibition: Potency Comparison with the (3S,4S)-Enantiomer
(3R,4R)-A2-32-01 fully inhibits Staphylococcus aureus ClpP (SaClpP) peptidase activity with an EC50 of 4.5 μM [1]. In contrast, its (3S,4S)-enantiomer is consistently reported by multiple vendors as the 'less active' or 'low activity' enantiomer, indicating a significant loss of inhibitory function when the stereochemistry is inverted [2].
| Evidence Dimension | ClpP Peptidase Inhibition |
|---|---|
| Target Compound Data | EC50 = 4.5 μM |
| Comparator Or Baseline | (3S,4S)-A2-32-01 (Inactive or significantly less active; no quantitative EC50 reported) |
| Quantified Difference | Activity is stereospecific; (R,R)-enantiomer is active, (S,S)-enantiomer is described as less active. |
| Conditions | In vitro peptidase assay using purified recombinant S. aureus ClpP and a fluorogenic model substrate. |
Why This Matters
This stereospecific activity confirms that procurement of the correct (3R,4R)-isomer is essential for any assay aiming to achieve the reported 4.5 μM EC50 potency.
- [1] Zeiler E, Korotkov VS, Lorenz-Baath K, Böttcher T, Sieber SA. Development and characterization of improved β-lactone-based anti-virulence drugs targeting ClpP. Bioorg Med Chem. 2012 Jan 15;20(2):583-91. doi: 10.1016/j.bmc.2011.07.047. PMID: 21855356. View Source
- [2] MedChemExpress. (3S,4S)-A2-32-01 Product Page. View Source
